molecular formula C22H19N2O3+ B1204123 Astonilin CAS No. 6714-03-0

Astonilin

Cat. No.: B1204123
CAS No.: 6714-03-0
M. Wt: 359.4 g/mol
InChI Key: AOYRRECTYMVUTP-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alstoniline involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. Detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents .

Industrial Production Methods

Industrial production methods for alstoniline are not widely documented in public sources. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Astonilin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

Major products formed from these reactions include alstoniline oxide and various substituted derivatives of alstoniline .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to alstoniline include:

  • Ajmalicine
  • Corynanthine
  • Deserpidine
  • Mitragynine
  • Rauwolscine
  • Spegatrine
  • Reserpine
  • Rescinnamine
  • Yohimbine

Uniqueness

Astonilin is unique in its specific interaction with the 5-HT2C receptor and its lack of pro-convulsant activity, which distinguishes it from other compounds with similar pharmacological profiles .

Properties

CAS No.

6714-03-0

Molecular Formula

C22H19N2O3+

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 6-methoxy-11,12-dihydro-3H-yohimban-13-ium-19-carboxylate

InChI

InChI=1S/C22H18N2O3/c1-26-14-6-7-15-16-8-9-24-12-13-4-3-5-17(22(25)27-2)18(13)11-20(24)21(16)23-19(15)10-14/h3-7,10-12H,8-9H2,1-2H3/p+1

InChI Key

AOYRRECTYMVUTP-UHFFFAOYSA-O

SMILES

COC1=CC2=C(C=C1)C3=C(N2)C4=[N+](CC3)C=C5C=CC=C(C5=C4)C(=O)OC

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C4=[N+](CC3)C=C5C=CC=C(C5=C4)C(=O)OC

Synonyms

alstoniline
astonilin

Origin of Product

United States

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